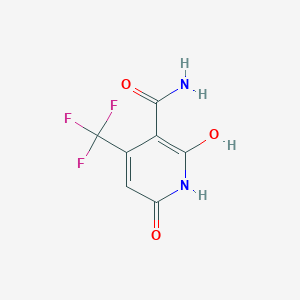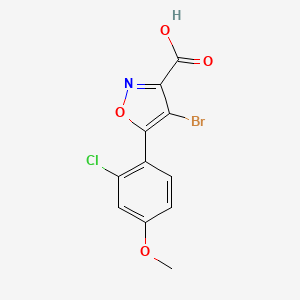
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis often begins with simple sugars or other carbohydrate derivatives.
Functional Group Transformations:
Stereoselective Reactions: Ensuring the correct stereochemistry at each carbon center is crucial, often achieved through chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Employing methods such as crystallization, chromatography, or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, including as a precursor to drug molecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Aminomethyl Compounds: Molecules containing the aminomethyl group but lacking the tetrahydrofuran ring.
Uniqueness
The unique combination of the tetrahydrofuran ring, aminomethyl group, and methoxy group, along with its specific stereochemistry, distinguishes (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol from other compounds.
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
ODOKPZPCULYXKR-JGWLITMVSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
SMILES canonique |
COC1C(C(C(O1)CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)

![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)


![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)
